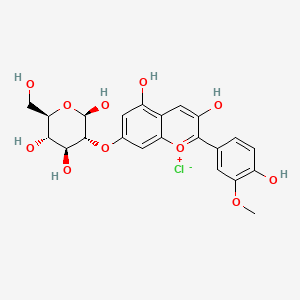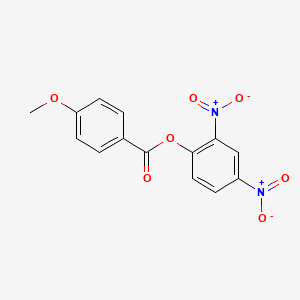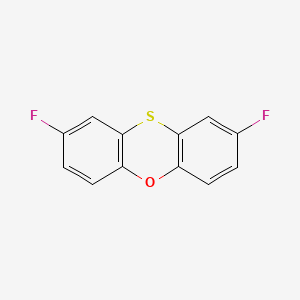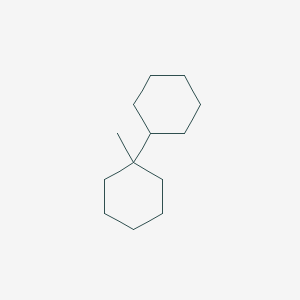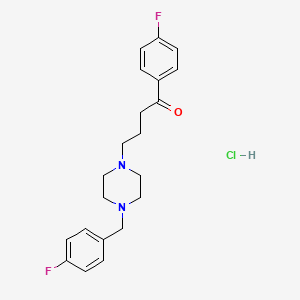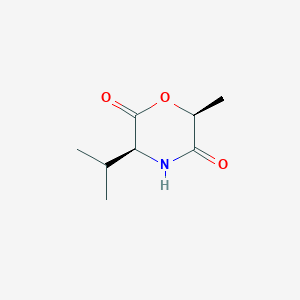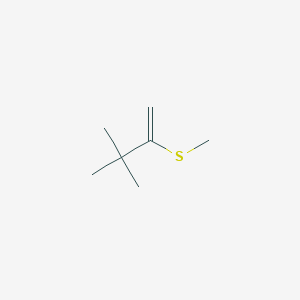
3,3-Dimethyl-2-(methylsulfanyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-(methylsulfanyl)but-1-ene: is an organic compound with the molecular formula C7H14S It is characterized by the presence of a butene backbone with two methyl groups and a methylsulfanyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbut-1-ene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium iodide, acetone as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 3,3-Dimethylbut-1-ene.
Substitution: 3,3-Dimethyl-2-(substituted)but-1-ene derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing compounds on biological systems. It can also be used as a probe to investigate enzyme-catalyzed reactions involving sulfur atoms.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structural features make it valuable for the synthesis of compounds with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its methylsulfanyl group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The compound’s effects are mediated by its ability to participate in various chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
3,3-Dimethylbut-1-ene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-2-(methylthio)butanoic acid: Contains a carboxylic acid group instead of the double bond, leading to different chemical properties and reactivity.
3,3-Dimethyl-2-(methylsulfanyl)butanoic acid: Similar structure but with a carboxylic acid group, used in different applications.
Uniqueness: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene is unique due to the presence of both a double bond and a methylsulfanyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
24653-47-2 |
|---|---|
Formule moléculaire |
C7H14S |
Poids moléculaire |
130.25 g/mol |
Nom IUPAC |
3,3-dimethyl-2-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H14S/c1-6(8-5)7(2,3)4/h1H2,2-5H3 |
Clé InChI |
KNHKAJNWYIJDJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
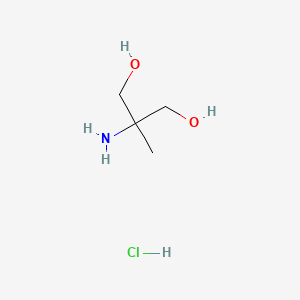
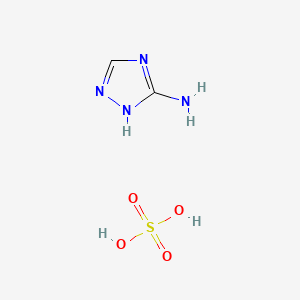
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
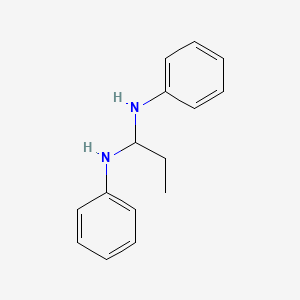
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

